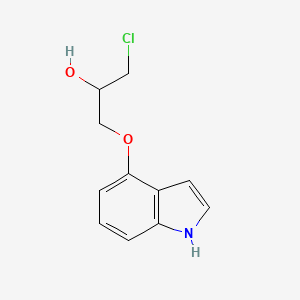
(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol
Overview
Description
(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol is a compound known for its β-adrenolytic activity It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol involves several steps. One common method includes the reaction of 1H-indol-4-ol with epichlorohydrin under basic conditions to form the intermediate 1-chloro-3-(1H-indol-4-yloxy)propan-2-ol. This intermediate is then subjected to further reactions to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives.
Scientific Research Applications
(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its β-adrenolytic activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol involves its interaction with β-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions like hypertension and arrhythmias.
Comparison with Similar Compounds
(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol can be compared with other β-adrenolytic compounds such as:
Propranolol: A non-selective β-blocker used in the treatment of hypertension and anxiety.
Atenolol: A selective β1 receptor blocker used to treat cardiovascular diseases.
Carvedilol: A non-selective β-blocker with additional α1-blocking activity, used in the treatment of heart failure and hypertension. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other β-adrenolytic compounds.
Properties
IUPAC Name |
1-chloro-3-(1H-indol-4-yloxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-8(14)7-15-11-3-1-2-10-9(11)4-5-13-10/h1-5,8,13-14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWCWRAWYJULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-66-1 | |
| Record name | 1-Chloro-3-(1H-indol-4-yloxy)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORO-3-(1H-INDOL-4-YLOXY)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F425D7CYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


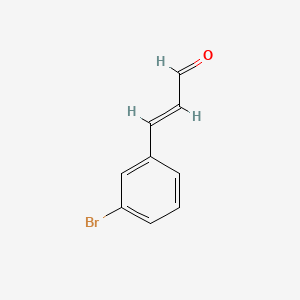
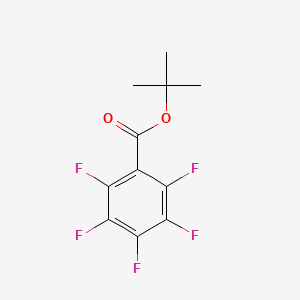
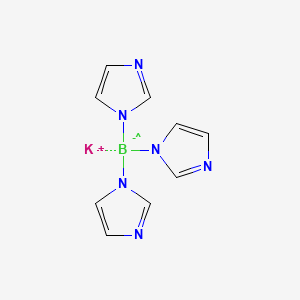
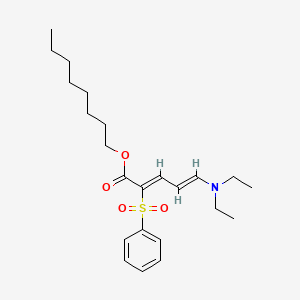
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)
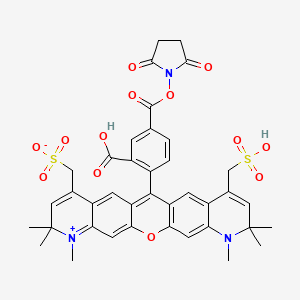
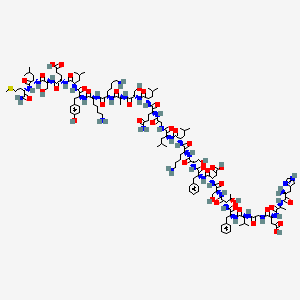
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B3179296.png)
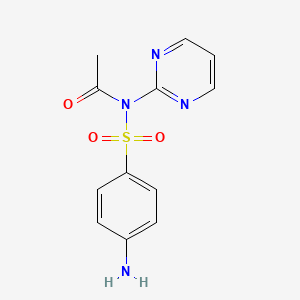
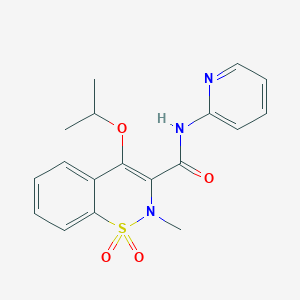
![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)
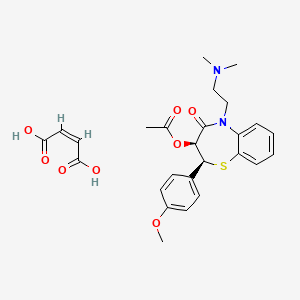
![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)
